N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine
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Overview
Description
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the benzylamine moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and pyridine derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of various substituted derivatives.
Scientific Research Applications
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: This compound is structurally similar and is used as a reagent in various chemical reactions.
tert-Butylamine: Another structurally related compound, used in the synthesis of various organic molecules.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Uniqueness
N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
CAS No. |
303163-31-7 |
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Molecular Formula |
C22H19ClN4S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-[2-[(4-chlorophenyl)methylamino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H19ClN4S/c1-14-3-2-4-16(11-14)20-21(28-22(24)27-20)17-9-10-25-19(12-17)26-13-15-5-7-18(23)8-6-15/h2-12H,13H2,1H3,(H2,24,27)(H,25,26) |
InChI Key |
FYRBCHDLDPYQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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